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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed materials and methods for the synthesis of NR-V04
and its analogs, a class of proteolysis-targeting chimeras (PROTACS) that induce the
degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). NR-V04 has
demonstrated significant potential in cancer immunotherapy by modulating the tumor
microenvironment.[1][2] This document outlines the synthetic protocols, quantitative data for
key analogs, and the underlying biological pathways.

Overview of NR-V04 and its Mechanism of Action

NR-V04 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome
system to selectively degrade NR4A1.[1] It is composed of three key components:

e Aligand for NR4A1: Derived from celastrol, a natural product known to bind to NR4A1.[1]

e Aligand for an E3 ubiquitin ligase: Specifically, a von Hippel-Lindau (VHL) E3 ligase ligand.
[1]

o A chemical linker: This connects the NR4A1 and VHL ligands, facilitating the formation of a
ternary complex (NR4A1-PROTAC-VHL).

The formation of this ternary complex leads to the polyubiquitination of NR4A1 by the E3
ligase, marking it for degradation by the 26S proteasome.[1] This targeted degradation of
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NR4A1 has been shown to enhance anti-cancer immune responses by inducing tumor-
infiltrating B cells and effector memory CD8+ T cells, while reducing monocytic myeloid-derived
suppressor cells (m-MDSCs).[1]

Quantitative Data of NR-V04 Analogs

The following table summarizes the in vitro degradation data for NR-V04 and its analogs with
varying polyethylene glycol (PEG) linker lengths. The 50% degradation concentration (DC50)
represents the concentration of the compound required to degrade 50% of the target protein in
a specific cell line after a 16-hour treatment.

Compound ID Linker Length Cell Line DC50 (nM)
NR-V02 2-PEG CHL-1 >250
NR-V03 3-PEG CHL-1 >250
NR-V04 4-PEG CHL-1 228.5[1]
NR-V04 4-PEG A375 518.8[1]

Experimental Protocols

The synthesis of NR-V04 and its analogs is a multi-step process involving the preparation of
the celastrol-linker intermediate, the VHL ligand-linker intermediate, and their final conjugation.

General Synthesis Scheme

The overall synthetic strategy involves two key amide bond formations to connect the celastrol
and VHL ligand moieties to the PEG linker.[1]
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General Synthetic Workflow for NR-V04 Analogs

Protocol for Synthesis of Celastrol-PEG4-Amine
Intermediate

This protocol describes the modification of celastrol at its carboxylic acid group to attach a PEG
linker with a terminal amine.

Materials:

Celastrol

e tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-PEG4-amine)
o (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)

e Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2S04)

Silica gel for column chromatography
Procedure:
e Amide Coupling:
o Dissolve celastrol (1.0 eq) in anhydrous DMF.
o Add N-Boc-PEG4-amine (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).
o Stir the reaction mixture at room temperature for 12-16 hours.
o Monitor the reaction progress by Thin Layer Chromatography (TLC).
o Work-up and Purification:

o Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3
and brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the Boc-
protected intermediate.

e Boc Deprotection:

[e]

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

o

Stir the solution at room temperature for 1-2 hours.

[¢]

Remove the solvent under reduced pressure to yield the celastrol-PEG4-amine
intermediate as a TFA salt.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol for Synthesis of VHL-Ligand-PEG4-Acid
Intermediate

This protocol describes the conjugation of a VHL ligand with a PEG linker possessing a
terminal carboxylic acid.

Materials:

e VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-
methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

e 1-amino-14-o0xo0-3,6,9,12-tetraoxapentadecan-15-oic acid (PEG4-acid)

e HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Saturated aqueous sodium bicarbonate (NaHCO?3)
e Brine

e Anhydrous sodium sulfate (Na2S04)

Silica gel for column chromatography

Procedure:

e Amide Coupling:

o Dissolve the VHL ligand (1.0 eq) and PEG4-acid (1.1 eq) in anhydrous DMF.

o Add HATU (1.2 eq) and DIPEA (3.0 eq).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Stir the reaction mixture at room temperature for 4-6 hours.

o Monitor the reaction progress by TLC.

o Work-up and Purification:

o Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3
and brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel to obtain the VHL-
ligand-PEG4-acid intermediate.

Protocol for Final Conjugation to Synthesize NR-V04

This protocol describes the final amide coupling step to yield the NR-V04 PROTAC.

Materials:

Celastrol-PEG4-amine intermediate

e VHL-ligand-PEG4-acid intermediate

e HATU

e DIPEA

e Anhydrous DMF

o Ethyl acetate

o Saturated aqueous NaHCO3

e Brine

e Anhydrous Na2S04
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e Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
e Amide Coupling:

o Dissolve the VHL-ligand-PEG4-acid intermediate (1.0 eq) and the celastrol-PEG4-amine
intermediate (1.2 eq) in anhydrous DMF.

o Add HATU (1.5 eq) and DIPEA (3.0 eq).
o Stir the reaction mixture at room temperature for 12-16 hours.
e Work-up and Purification:

o Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3
and brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced

pressure.
o Purify the crude product by preparative HPLC to afford the final NR-V04 compound.

o Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and
Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow
Diagrams

NR-V04 Mechanism of Action: Targeted Degradation of
NR4A1l

The following diagram illustrates the signaling pathway of NR-V04-mediated NR4A1
degradation.
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NR-V04 mediated degradation of NR4AL.

Experimental Workflow for NR-V04 Analog Synthesis

The diagram below outlines the key stages in the synthesis and evaluation of NR-V04 analogs.
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Workflow for synthesis and evaluation of NR-V04 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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